

# Comparative study of 1-Methylpiperidin-4-one oxime and its N-benzyl analog

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## Compound of Interest

Compound Name: 1-Methylpiperidin-4-one oxime

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An In-Depth Comparative Guide to **1-Methylpiperidin-4-one Oxime** and its N-Benzyl Analog for Advanced Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands out as a quintessential "privileged scaffold." Its prevalence in numerous FDA-approved drugs and natural alkaloids underscores its importance in the design of therapeutic agents targeting a wide array of biological systems, from the central nervous system to infectious diseases.[1][2] The versatility of the piperidine core allows for extensive functionalization, enabling chemists to meticulously tune the molecule's physicochemical and pharmacological properties.

This guide provides a detailed comparative analysis of two key piperidin-4-one derivatives: **1-Methylpiperidin-4-one oxime** and its N-benzyl analog. By systematically examining their synthesis, spectral characteristics, and physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary to leverage these compounds as versatile intermediates in organic synthesis and as scaffolds for novel drug candidates.[3][4][5]

## Molecular and Physicochemical Overview

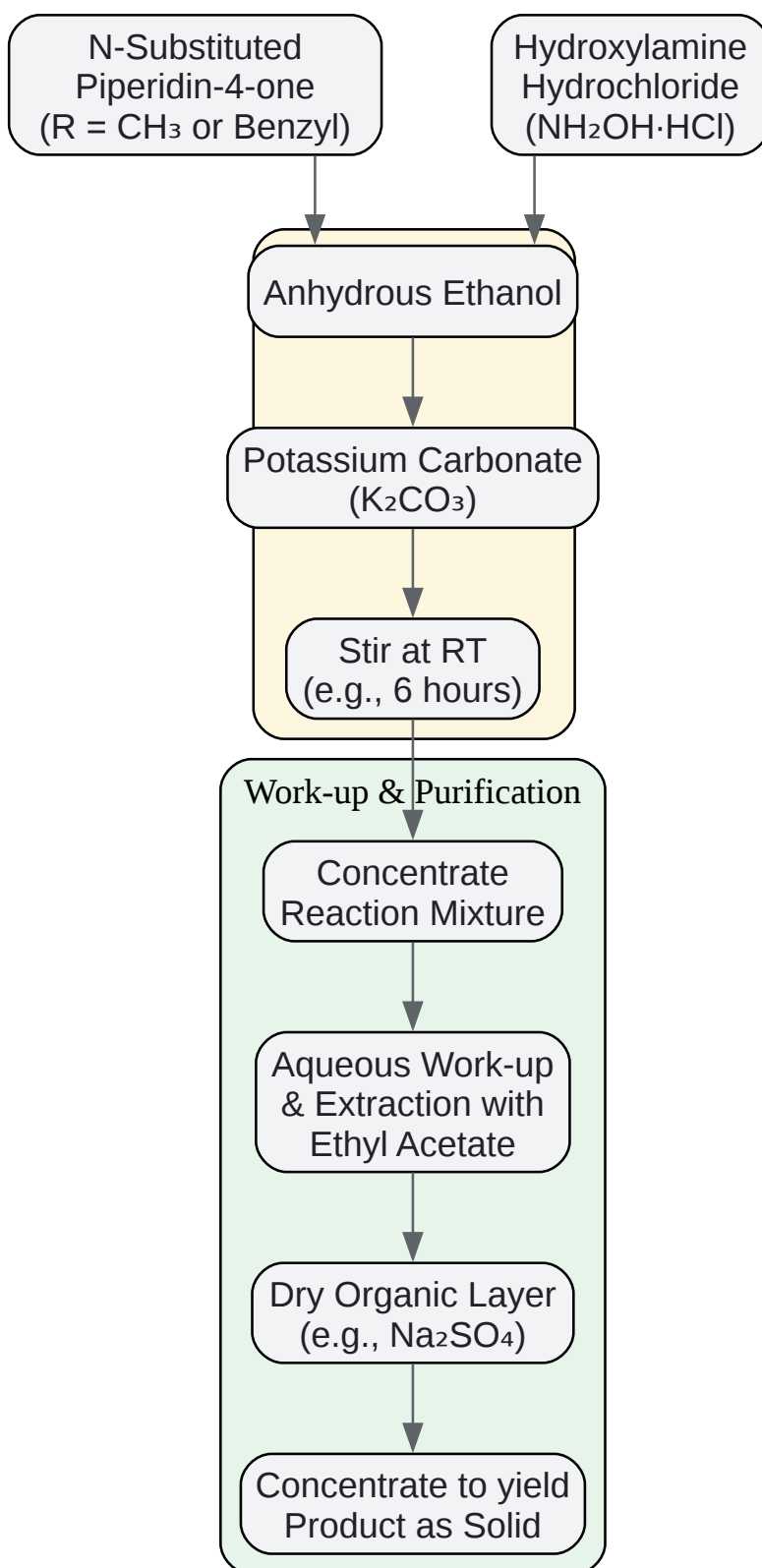
The fundamental difference between the two molecules lies in the substituent on the piperidine nitrogen: a methyl group versus a benzyl group. This seemingly minor alteration imparts significant differences in their steric bulk, lipophilicity, and electronic properties, which in turn influence their solubility, reactivity, and potential biological interactions.

The N-benzyl analog introduces an aromatic moiety, significantly increasing its molecular weight and lipophilicity. This can have profound effects on its pharmacokinetic profile, such as its ability to cross the blood-brain barrier, a critical consideration for CNS-targeted therapeutics. [6]

Property	1-Methylpiperidin-4-one oxime	1-Benzylpiperidin-4-one oxime
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O[7][8]	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O[4][9]
Molecular Weight	128.17 g/mol [7][8]	204.27 g/mol [9][10]
Appearance	White crystalline solid[7]	White to light yellow solid[9]
Melting Point	128.5-129 °C[7]	126-128 °C[9]
Boiling Point (Predicted)	220.9 ± 33.0 °C[7][8]	338.5 ± 35.0 °C[4][9]
Density (Predicted)	1.14 ± 0.1 g/cm <sup>3</sup> [7][8]	1.12 ± 0.1 g/cm <sup>3</sup> [9]
pKa (Predicted)	Not Available	12.14 ± 0.20[9]
LogP (Predicted)	0.48010[8]	1.90[11]
CAS Number	1515-27-1[3][7]	949-69-9[4][9]

## Synthesis and Experimental Protocols

The synthesis of both oximes is straightforward, proceeding via a classic condensation reaction between the corresponding N-substituted piperidin-4-one and hydroxylamine hydrochloride. The reaction mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the piperidone, followed by dehydration to form the C=N oxime bond.



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**Caption:** General workflow for the synthesis of piperidin-4-one oximes.

## Experimental Protocol: Synthesis of 1-Benzylpiperidin-4-one oxime

This protocol is adapted from established literature procedures.[\[9\]](#)

- **Reaction Setup:** Dissolve N-benzylpiperidone (1.89 g, 10 mmol) in 50 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** To the solution, add potassium carbonate (2.76 g, 20 mmol) followed by hydroxylamine hydrochloride (1.04 g, 15 mmol).
- **Reaction:** Stir the mixture vigorously at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
- **Extraction:** Dilute the residue with water and extract the aqueous phase with ethyl acetate (3 x 30 mL).
- **Washing & Drying:** Combine the organic layers and wash with a saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate.
- **Isolation:** Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product, (1-benzylpiperidin-4-)ketoxime, is typically obtained as a white solid in high yield (e.g., 2.04 g, 100%).[\[9\]](#)
- **Purification (Optional):** If necessary, the product can be further purified by recrystallization from a suitable solvent like methanol.[\[12\]](#)

## Experimental Protocol: Synthesis of 1-Methylpiperidin-4-one oxime

This protocol follows the same general principle.

- **Reaction Setup:** In a round-bottom flask, dissolve 1-methyl-4-piperidone (1.13 g, 10 mmol) in 50 mL of anhydrous ethanol.

- Reagent Addition: Add potassium carbonate (2.76 g, 20 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) to the solution.
- Reaction: Stir the mixture at room temperature for 6-8 hours, monitoring by TLC.
- Work-up and Isolation: Follow steps 4-7 as described in the protocol for the N-benzyl analog to isolate **1-methylpiperidin-4-one oxime**.

## Comparative Spectral Analysis

Spectroscopic analysis provides definitive structural confirmation and reveals the influence of the N-substituent on the electronic environment of the piperidine ring.

Spectral Data	1-Methylpiperidin-4-one oxime	1-Benzylpiperidin-4-one oxime
$^1\text{H}$ NMR ( $\delta$ , ppm)	~2.3 (s, 3H, N-CH <sub>3</sub> ), ~2.5-2.8 (m, 8H, piperidine protons), ~10.0 (s, 1H, N-OH)	~2.5-2.8 (m, 8H, piperidine protons), ~3.5 (s, 2H, N-CH <sub>2</sub> -Ph), ~7.2-7.4 (m, 5H, Ar-H), ~10.0 (s, 1H, N-OH)
$^{13}\text{C}$ NMR ( $\delta$ , ppm)	~46 (N-CH <sub>3</sub> ), ~30-40 (piperidine CH <sub>2</sub> ), ~158 (C=NOH)	~63 (N-CH <sub>2</sub> -Ph), ~30-40 (piperidine CH <sub>2</sub> ), ~127-138 (Ar-C), ~158 (C=NOH)
IR (cm <sup>-1</sup> )	~3250 (O-H), ~1650 (C=N), ~940 (N-O)	~3250 (O-H), ~1650 (C=N), ~3030 (Ar C-H), ~1495, 1450 (Ar C=C), ~940 (N-O)

Note: The spectral data presented are typical values and may vary slightly based on the solvent and instrument used. The data for the N-benzyl analog is supported by published findings.[\[13\]](#)[\[14\]](#)

### Key Observations:

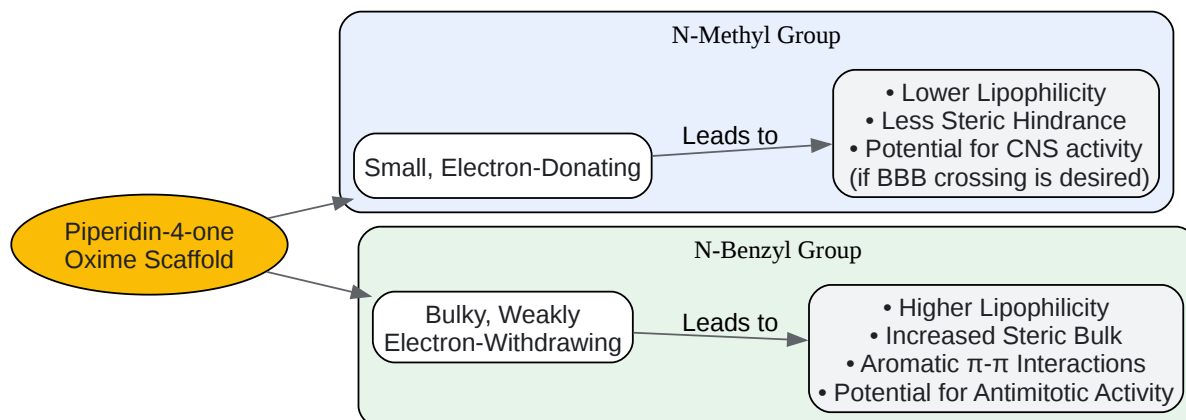
- $^1\text{H}$  NMR: The most telling difference is the presence of a sharp singlet around 2.3 ppm for the N-methyl protons in **1-methylpiperidin-4-one oxime**, versus a singlet around 3.5 ppm

for the benzylic methylene protons and multiplets between 7.2-7.4 ppm for the aromatic protons in the N-benzyl analog.

- $^{13}\text{C}$  NMR: The N-benzyl analog exhibits additional signals in the aromatic region (127-138 ppm) and a distinct signal for the benzylic carbon around 63 ppm.[14]
- IR Spectroscopy: Both spectra show characteristic peaks for the oxime O-H, C=N, and N-O stretches. The N-benzyl derivative is distinguished by additional peaks corresponding to aromatic C-H and C=C stretching vibrations.[14]

## Reactivity, Applications, and Biological Significance

The choice between an N-methyl and an N-benzyl substituent is a critical decision in a synthetic strategy, as it dictates not only the physicochemical properties but also the potential reactivity and biological profile of the resulting molecule.



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**Caption:** Influence of N-substituent on molecular properties and potential.

Both molecules serve as valuable intermediates for further chemical transformations. The oxime functionality can be readily reduced to a primary amine, providing a route to 4-amino-

piperidine derivatives, or can participate in rearrangements like the Beckmann rearrangement to form lactams.[3][8]

From a pharmacological standpoint, the N-benzyl analog has garnered more attention. Studies have demonstrated that N-benzyl piperidin-4-one oxime possesses antimitotic activity, suggesting its potential as a scaffold for developing anticancer agents.[13][14] The aromatic ring of the benzyl group can engage in crucial  $\pi$ - $\pi$  stacking or hydrophobic interactions within the binding pockets of biological targets, a feature the N-methyl analog lacks. This highlights how the N-benzyl group is not merely a placeholder but can be an active pharmacophoric element.

## Conclusion and Future Directions

This guide has systematically compared **1-methylpiperidin-4-one oxime** and its N-benzyl analog, revealing significant differences in their physicochemical and spectral properties, all stemming from the choice of the N-substituent.

- **1-Methylpiperidin-4-one oxime** is a smaller, more polar building block, suitable for syntheses where minimal steric hindrance and higher water solubility are desired.
- 1-Benzylpiperidin-4-one oxime is a more lipophilic and sterically demanding intermediate, which has demonstrated biological activity and offers the potential for aromatic interactions in drug-receptor binding.

For drug development professionals, the N-benzyl group often serves as a useful starting point for SAR (Structure-Activity Relationship) studies before being potentially replaced by other aryl or heteroaryl groups to optimize potency and selectivity. The lack of reported biological data for the N-methyl analog presents a clear opportunity for future investigation. A comparative biological screening of both compounds could yield valuable insights into the pharmacophoric contribution of the N-substituent and guide the design of the next generation of piperidine-based therapeutics.

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